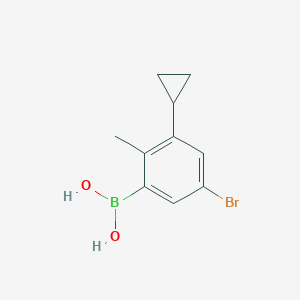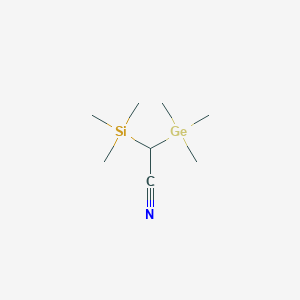
(Trimethylgermyl)(trimethylsilyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trimethylgermyl)(trimethylsilyl)acetonitrile is an organometallic compound that features both germanium and silicon atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
(Trimethylgermyl)(trimethylsilyl)acetonitrile can be synthesized through a reaction involving chlorotrimethylsilane, zinc, and a cyanomethyl halide (XCH2CN, where X = Cl or Br). The reaction typically proceeds with a yield of 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of an inert atmosphere and appropriate solvents to ensure the stability of the reactants and products.
Industrial Production Methods
化学反应分析
Types of Reactions
(Trimethylgermyl)(trimethylsilyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl and germyl groups can be substituted by other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with acetonitrile oxide, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, iodine) and silver salts (e.g., AgBF4) in solvents like methylene chloride . These reactions are typically carried out at low temperatures to control the reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while cycloaddition reactions produce cycloadducts with specific regioselectivity .
科学研究应用
(Trimethylgermyl)(trimethylsilyl)acetonitrile has several applications in scientific research, including:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of the compound may be explored for their potential biological activity and use in drug development.
作用机制
The mechanism by which (Trimethylgermyl)(trimethylsilyl)acetonitrile exerts its effects involves the reactivity of the silyl and germyl groups. These groups can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
相似化合物的比较
Similar Compounds
(Trimethylsilyl)acetonitrile: This compound is similar in structure but lacks the germanium atom.
(Trimethylstannyl)acetonitrile: This compound contains a tin atom instead of germanium or silicon.
Uniqueness
(Trimethylgermyl)(trimethylsilyl)acetonitrile is unique due to the presence of both germanium and silicon atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .
属性
CAS 编号 |
101652-74-8 |
|---|---|
分子式 |
C8H19GeNSi |
分子量 |
229.96 g/mol |
IUPAC 名称 |
2-trimethylgermyl-2-trimethylsilylacetonitrile |
InChI |
InChI=1S/C8H19GeNSi/c1-9(2,3)8(7-10)11(4,5)6/h8H,1-6H3 |
InChI 键 |
PGRPUWYJRRRDOL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C#N)[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



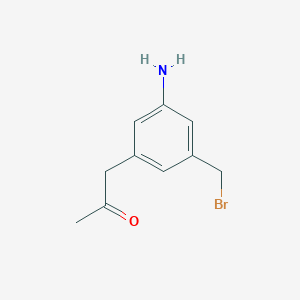
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
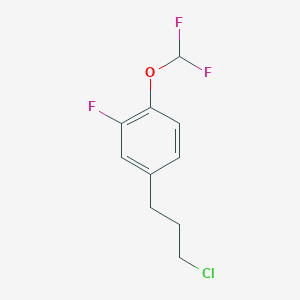

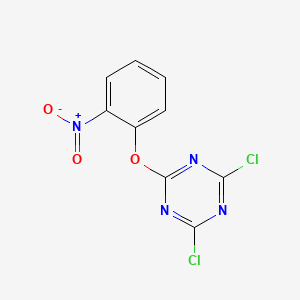
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
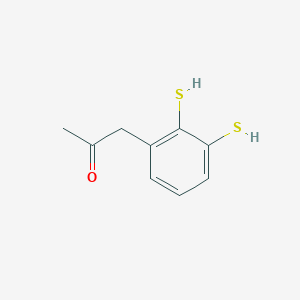
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)


